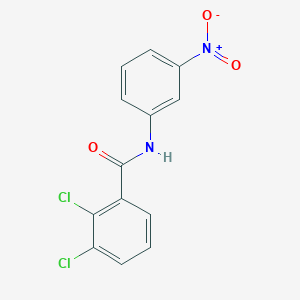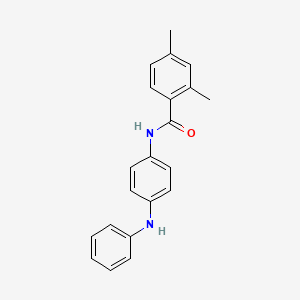![molecular formula C21H16BrN3O2S B5715846 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, enzyme inhibition, and protein-protein interactions. This compound has been shown to inhibit the activity of several cancer-related enzymes, including carbonic anhydrase IX and XI, which are overexpressed in many solid tumors. Additionally, 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide has been shown to inhibit the activity of several protein-protein interactions, including the interaction between p53 and MDM2, which is known to play a role in the development of cancer.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzyme activity and protein-protein interactions. This compound is believed to bind to the active site of enzymes and prevent substrate binding, thereby inhibiting enzyme activity. Additionally, 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide has been shown to disrupt protein-protein interactions by binding to specific domains on the proteins involved in the interaction.
Biochemical and Physiological Effects:
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to inhibit the activity of several cancer-related enzymes. Additionally, 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory effects and to inhibit the activity of several enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide in lab experiments is its ability to inhibit the activity of specific enzymes and protein-protein interactions. This makes it a useful tool for studying the role of these enzymes and interactions in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Additionally, research could focus on the development of new methods for synthesizing this compound and its derivatives. Finally, research could explore the potential applications of this compound in other areas of scientific research, such as neuroscience and infectious disease.
Métodos De Síntesis
The synthesis of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride and 2-methyl-1H-benzimidazole-1-carbaldehyde in the presence of a base such as triethylamine. The resulting product is a yellow solid that can be purified using column chromatography.
Propiedades
IUPAC Name |
(NE)-4-bromo-N-[(2-methylbenzimidazol-1-yl)-phenylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-15-23-19-9-5-6-10-20(19)25(15)21(16-7-3-2-4-8-16)24-28(26,27)18-13-11-17(22)12-14-18/h2-14H,1H3/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEAQHNWVIGZBS-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)



